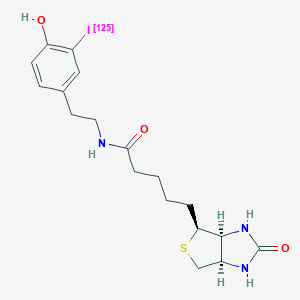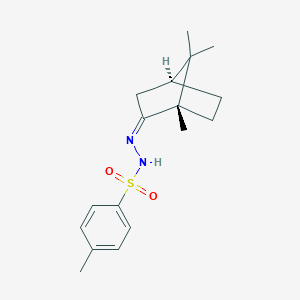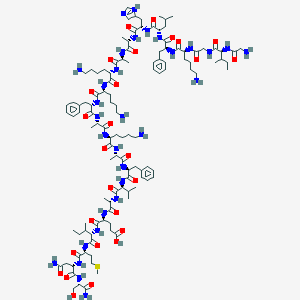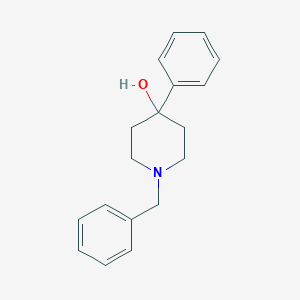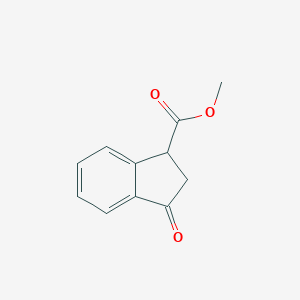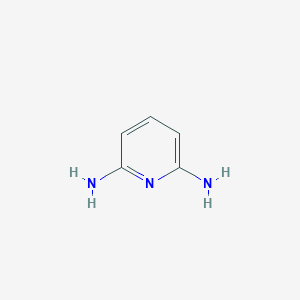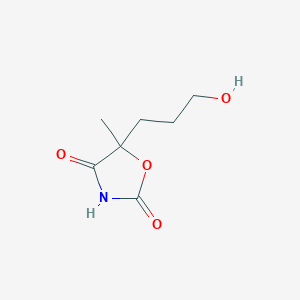
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione, also known as HPMO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicine. HPMO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This leads to a decrease in the production of these inflammatory mediators, resulting in the observed anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has also been found to exhibit anticonvulsant activity and neuroprotective effects. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for drug development. However, there are also limitations to using 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for the study of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. This could lead to the development of more targeted drugs that exhibit fewer side effects. Additionally, the potential neuroprotective effects of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further studied to identify its potential applications in the treatment of neurodegenerative diseases. Finally, the antitumor activity of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further explored to identify its potential role in cancer therapy.
Conclusion:
In conclusion, 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is a promising compound that exhibits various biochemical and physiological effects. Its potential applications in the field of medicine make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione involves the reaction of L-alanine with glycidol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. This method has been optimized to produce 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione with high purity and yield.
Aplicaciones Científicas De Investigación
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been shown to have antitumor activity, anticonvulsant activity, and neuroprotective effects. It has also been found to exhibit anti-inflammatory and analgesic effects.
Propiedades
Número CAS |
124315-44-2 |
|---|---|
Nombre del producto |
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione |
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-(3-hydroxypropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO4/c1-7(3-2-4-9)5(10)8-6(11)12-7/h9H,2-4H2,1H3,(H,8,10,11) |
Clave InChI |
FIWVVDNIXXHQAV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCO |
SMILES canónico |
CC1(C(=O)NC(=O)O1)CCCO |
Sinónimos |
2,4-Oxazolidinedione,5-(3-hydroxypropyl)-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




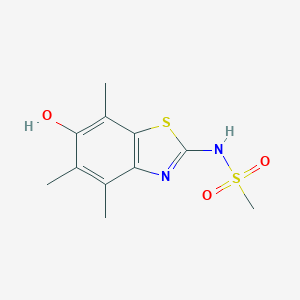
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
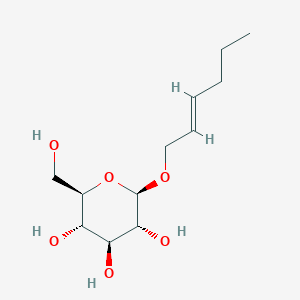


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
